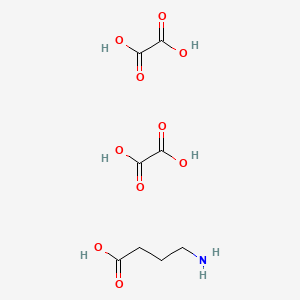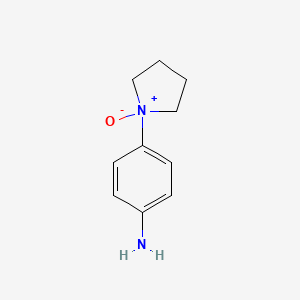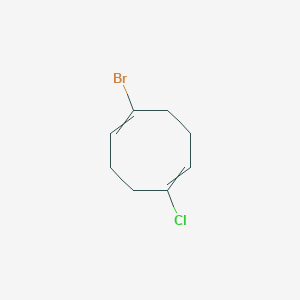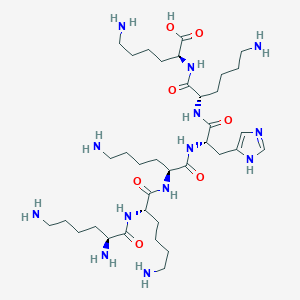
4-Aminobutanoic acid;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminobutanoic acid can be synthesized through the decarboxylation of glutamic acid under specific conditions. This process typically involves heating glutamic acid in the presence of a decarboxylase enzyme or using chemical catalysts.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the oxidation process.
Industrial Production Methods
Industrially, 4-Aminobutanoic acid is produced through fermentation processes using specific strains of bacteria that can convert glutamic acid to 4-Aminobutanoic acid. Oxalic acid is produced on an industrial scale by the oxidation of carbohydrates using nitric acid or by the reaction of sodium formate with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
4-Aminobutanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form succinic semialdehyde.
Reduction: It can be reduced to form 4-aminobutanol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Oxalic acid undergoes reactions such as:
Reduction: It can be reduced to formic acid.
Decarboxylation: It can be decarboxylated to produce carbon dioxide and formic acid.
Common Reagents and Conditions
Common reagents for the reactions of 4-Aminobutanoic acid include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For oxalic acid, common reagents include reducing agents like zinc and hydrochloric acid for decarboxylation.
Major Products Formed
4-Aminobutanoic acid: Succinic semialdehyde, 4-aminobutanol.
Oxalic acid: Formic acid, carbon dioxide.
Scientific Research Applications
4-Aminobutanoic acid is extensively studied for its role in the central nervous system as an inhibitory neurotransmitter. It is used in research related to neurological disorders, including epilepsy and anxiety. Oxalic acid is used in various scientific research applications, including:
Chemistry: As a reducing agent and in the preparation of other chemicals.
Biology: In studies related to plant metabolism and as a chelating agent.
Medicine: In the treatment of certain medical conditions and as a component in pharmaceuticals.
Industry: In the textile and cleaning industries as a bleaching agent and in metal processing.
Mechanism of Action
4-Aminobutanoic acid exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system, leading to the opening of chloride channels and hyperpolarization of neurons, which inhibits neuronal firing. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes, which can affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutanoic acid: Similar compounds include other amino acids like glycine and beta-alanine.
Oxalic acid: Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.
Uniqueness
4-Aminobutanoic acid is unique due to its role as an inhibitory neurotransmitter, which is not a common function among amino acids. Oxalic acid is unique due to its strong chelating properties and its presence in many plants, which distinguishes it from other dicarboxylic acids.
Properties
CAS No. |
924279-33-4 |
|---|---|
Molecular Formula |
C8H13NO10 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
4-aminobutanoic acid;oxalic acid |
InChI |
InChI=1S/C4H9NO2.2C2H2O4/c5-3-1-2-4(6)7;2*3-1(4)2(5)6/h1-3,5H2,(H,6,7);2*(H,3,4)(H,5,6) |
InChI Key |
CXXBTRGPIPRYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)CN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14191450.png)
![2-Amino-5-{[(3,5-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14191461.png)

![6-Methyl-3-(prop-2-en-1-yl)-4-[(prop-2-en-1-yl)sulfanyl]-2H-pyran-2-one](/img/structure/B14191471.png)
![1-tert-Butyl-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14191482.png)
![5-Phenyl-3-[2-(piperidin-1-yl)ethyl]-6H-1,2,4-oxadiazine](/img/structure/B14191483.png)

![N-{3-[(10-Oxoanthracen-9(10H)-ylidene)methyl]phenyl}acetamide](/img/structure/B14191496.png)
![7-Bromo-7-[bromo(difluoro)methyl]-N-(4-methylphenyl)nonanamide](/img/structure/B14191498.png)
![4-[(2,4,6-Trinitroanilino)methyl]benzene-1,2-diol](/img/structure/B14191506.png)



![1-[(3-Phenylprop-2-yn-1-yl)oxy]-4-(2,4,6-trimethylphenyl)but-3-yn-2-one](/img/structure/B14191523.png)
